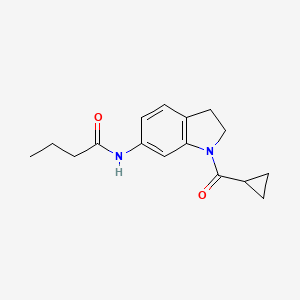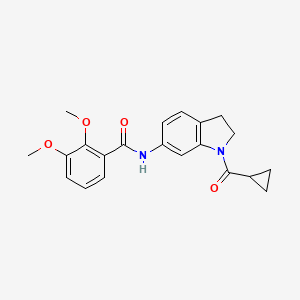
2-chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide, or CCDI-F, is a small molecule that has been studied extensively in recent years due to its potential to act as a therapeutic agent for a variety of diseases and disorders. CCDI-F has been found to have a variety of biochemical and physiological effects that have been studied in laboratory experiments, with promising results.
科学研究应用
CCDI-F has been studied extensively in laboratory experiments due to its potential to act as a therapeutic agent for a variety of diseases and disorders. CCDI-F has been found to have a variety of biochemical and physiological effects, which have been studied in laboratory experiments and have yielded promising results. CCDI-F has been studied in the context of cancer, diabetes, obesity, and neurological disorders, and has been found to have therapeutic potential in all of these areas.
作用机制
The exact mechanism of action of CCDI-F is not yet fully understood. However, it is known that CCDI-F binds to specific receptors in cells, which activates a cascade of biochemical events that leads to the desired therapeutic effect. CCDI-F also has been found to interact with certain enzymes, which can lead to the desired therapeutic effect.
Biochemical and Physiological Effects
CCDI-F has been found to have a variety of biochemical and physiological effects. In laboratory experiments, CCDI-F has been found to inhibit the growth of cancer cells, reduce inflammation, decrease blood glucose levels, and reduce body weight. CCDI-F has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
The main advantage of using CCDI-F in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, CCDI-F has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for studying the effects of certain drugs and therapies. However, there are some limitations to using CCDI-F in laboratory experiments. For example, CCDI-F has been found to have a relatively short half-life, which makes it difficult to study its effects over long periods of time. Additionally, CCDI-F has been found to have a low solubility in water, which can make it difficult to use in certain experiments.
未来方向
The potential future directions for CCDI-F are numerous. CCDI-F could potentially be used as a therapeutic agent for a variety of diseases and disorders, such as cancer, diabetes, obesity, and neurological disorders. Additionally, CCDI-F could be studied further to understand its mechanism of action and to identify potential new therapeutic targets. CCDI-F could also be used in combination with other drugs or therapies to enhance their efficacy. Additionally, CCDI-F could be studied further to identify potential new applications, such as the development of new drugs or therapies. Finally, CCDI-F could be studied further to understand its potential toxicity and safety profile.
合成方法
CCDI-F is synthesized through a multi-step process involving the reaction of 2-chloro-4-fluorobenzaldehyde with 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl chloride. This reaction is carried out in the presence of a base such as sodium hydroxide. The reaction yields the desired product, CCDI-F, in a yield of approximately 95%.
属性
IUPAC Name |
2-chloro-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c20-16-9-13(21)4-6-15(16)18(24)22-14-5-3-11-7-8-23(17(11)10-14)19(25)12-1-2-12/h3-6,9-10,12H,1-2,7-8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGDXPZNJVEQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6536139.png)
![3-cyclopentyl-N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]propanamide](/img/structure/B6536147.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6536151.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6536196.png)





